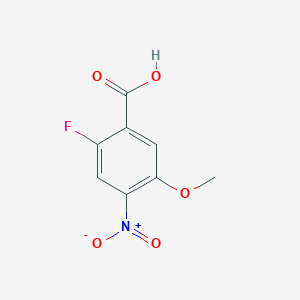

2-Fluoro-5-methoxy-4-nitrobenzoic acid

Descripción

2-Fluoro-5-methoxy-4-nitrobenzoic acid (C₈H₆FNO₅) is a fluorinated aromatic compound featuring a methoxy group at position 5, a nitro group at position 4, and a carboxylic acid at position 2. Its structure is confirmed by $^{1}\text{H}$ and $^{13}\text{C}$ NMR data, which show characteristic signals for the fluorine-substituted aromatic ring and nitro group (δ 165.5 for the carboxylic acid and δ 152.3 ppm for the fluorine-coupled carbon) . High-resolution mass spectrometry (HRMS) further validates its molecular formula (m/z calcd: 444.1653) .

Structure

2D Structure

Propiedades

IUPAC Name |

2-fluoro-5-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCYBTVSPGQRCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001345-80-7 | |

| Record name | 1001345-80-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation Methods and Reaction Details

Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-5-nitrobenzoic Acid

- Principle: The fluorine atom in 2-fluoro-5-nitrobenzoic acid is activated for nucleophilic substitution due to the strong electron-withdrawing effect of the nitro group at the para position.

- Procedure: React 2-fluoro-5-nitrobenzoic acid with a methoxy donor such as sodium methoxide under controlled conditions.

- Reaction conditions: Typically conducted in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

- Outcome: Methoxy substitution occurs at the fluorine site, yielding 2-fluoro-5-methoxy-4-nitrobenzoic acid with good regioselectivity.

- Challenges: Competing side reactions such as esterification of the carboxylic acid may occur; thus, temporary protection (e.g., methyl ester formation) may be employed to improve selectivity.

Electrophilic Aromatic Nitration of 2-Fluoro-5-methoxybenzoic Acid

- Principle: Introduction of the nitro group at the 4-position relative to the methoxy substituent by nitration.

- Procedure: Treat 2-fluoro-5-methoxybenzoic acid with a nitrating mixture (concentrated nitric acid and sulfuric acid) at low temperatures (0–5°C) to control regioselectivity and minimize by-products.

- Reaction conditions: Slow addition of nitric acid to the acid medium containing the substrate; reaction time typically 6–12 hours.

- Outcome: Selective nitration at the 4-position to yield the target compound.

- Purification: Recrystallization from ethanol/water mixtures with gradual cooling enhances purity and crystal quality.

Friedel-Crafts Acylation Followed by Functional Group Transformations

- Principle: Acylation of aromatic rings using acyl chlorides in the presence of Lewis acid catalysts.

- Procedure: React 2-fluoro-5-methoxy-4-nitrobenzoyl chloride with methanol in the presence of aluminum chloride catalyst to form the ester intermediate, which can be hydrolyzed to the acid.

- Advantages: This method allows the introduction of the carboxylic acid functionality after establishing the aromatic substitution pattern.

- Limitations: Requires careful control of reaction conditions to avoid polyacylation and decomposition.

Suzuki-Miyaura Coupling Reaction

- Principle: Palladium-catalyzed cross-coupling between arylboronic acids and aryl halides.

- Procedure: Couple 2-fluoro-5-methoxy-4-nitrophenylboronic acid with 4-chlorobenzoic acid under palladium catalysis.

- Advantages: Provides a versatile method to assemble substituted benzoic acid derivatives with high regioselectivity.

- Considerations: Requires optimization of catalyst, base, solvent, and temperature for maximal yield.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Challenges | Typical Yield (%) |

|---|---|---|---|---|

| SNAr (Methoxy substitution) | 2-fluoro-5-nitrobenzoic acid, sodium methoxide, DMF | High regioselectivity, straightforward | Possible esterification side reactions | 70–85 |

| Electrophilic Nitration | 2-fluoro-5-methoxybenzoic acid, HNO₃/H₂SO₄, 0–5°C | Regioselective nitration | Requires low temperature control, impurity formation | 65–80 |

| Friedel-Crafts Acylation | 2-fluoro-5-methoxy-4-nitrobenzoyl chloride, AlCl₃, methanol | Direct acylation, versatile | Sensitive to moisture, side reactions | 60–75 |

| Suzuki-Miyaura Coupling | 2-fluoro-5-methoxy-4-nitrophenylboronic acid, 4-chlorobenzoic acid, Pd catalyst | High functional group tolerance | Catalyst cost, reaction optimization needed | 70–90 |

Analytical Validation of the Synthesized Compound

Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR in DMSO-d₆ shows aromatic proton signals at δ 8.2–8.4 ppm (adjacent to nitro group), methoxy proton at δ 3.9 ppm, and carboxylic acid proton at δ 13.1 ppm.

- $$^{13}C$$ NMR exhibits characteristic fluorine-coupled carbon at δ 152.3 ppm and carboxylic acid carbon at δ 165.5 ppm.

High-Performance Liquid Chromatography (HPLC):

- Purity assessment using C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm typically shows purity >98%.

High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular ion peak consistent with molecular formula C₈H₆FNO₅ (m/z calcd: 215.13 g/mol).

Research Findings and Optimization Strategies

Electronic Effects: The nitro group strongly activates the aromatic ring for nucleophilic substitution, while the methoxy group exerts electron-donating resonance effects, influencing regioselectivity and reaction rates. Computational modeling (DFT calculations) helps predict charge distribution and optimize reaction conditions.

Side Reaction Mitigation: Protecting the carboxylic acid group (e.g., methyl ester formation) during methoxy substitution prevents undesired esterification. Phase-transfer catalysts enhance nucleophile availability in biphasic systems.

Solubility and Purification: The compound exhibits moderate solubility in ethanol and chloroform. Recrystallization from mixed solvents (ethanol/water) with controlled cooling improves crystal quality and purity. Differential scanning calorimetry (DSC) assists in analyzing polymorphic forms affecting solubility.

Safety Considerations: Nitro-containing benzoic acids require handling under inert atmosphere at low temperatures, with appropriate personal protective equipment and waste neutralization protocols.

Summary Table of Key Reaction Parameters

| Parameter | SNAr Substitution | Electrophilic Nitration | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |

|---|---|---|---|---|

| Temperature | 50–80°C | 0–5°C | 0–25°C | 80–100°C |

| Solvent | DMF, DMSO | Sulfuric acid, HNO₃ mixture | CH₂Cl₂, CS₂ | Toluene, ethanol |

| Catalyst | None or phase-transfer | None | AlCl₃ | Pd(PPh₃)₄ or Pd(OAc)₂ |

| Reaction Time | 6–12 hours | 6–12 hours | 2–6 hours | 12–24 hours |

| Yield (%) | 70–85 | 65–80 | 60–75 | 70–90 |

Análisis De Reacciones Químicas

2-Fluoro-5-methoxy-4-nitrobenzoic acid undergoes various chemical reactions:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be substituted by nucleophiles such as amines or phenols under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Aplicaciones Científicas De Investigación

2-Fluoro-5-methoxy-4-nitrobenzoic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-methoxy-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins, leading to inhibition or activation of biological pathways . The fluorine atom can enhance the compound’s binding affinity to certain targets, increasing its potency .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: Nitro Group Variants

4-Fluoro-5-methoxy-2-nitrobenzoic acid (CAS 864293-50-5)

- Structure : Nitro at position 2, fluorine at position 4.

- Properties: Molecular weight 215.14 g/mol.

- Applications : Used in research for synthesizing fluorinated intermediates .

2-Fluoro-4-methoxy-5-nitrobenzaldehyde

- Structure : Aldehyde substituent instead of carboxylic acid.

- Reactivity : Undergoes nucleophilic substitution (e.g., azide exchange at the 2-fluoro position) to form intermediates like 2-azido-4-methoxy-5-nitrobenzaldehyde .

Functional Group Variants

4-Amino-2-fluoro-5-methoxybenzoic acid (CAS 1001346-91-3)

- Structure : Nitro group reduced to amine.

- Shows promise in drug development due to bioactivity .

- Synthesis : Derived via SnCl₂-mediated reduction of the nitro group in the parent compound .

4-Benzyloxy-5-methoxy-2-nitrobenzoic acid

- Structure : Benzyloxy substituent replaces fluorine.

- Properties : Enhanced lipophilicity due to the benzyl group, impacting membrane permeability in biological systems .

Electronic and Steric Effects

- Fluorine vs. Methoxy : The electron-withdrawing fluorine at position 2 increases the carboxylic acid’s acidity compared to methoxy-substituted analogs (e.g., 4-Methoxy-3-nitrobenzoic acid, mp 191–194°C) .

- Nitro Group Stability : The nitro group at position 4 in the target compound is less sterically hindered than in 6-Fluoro-2-nitrobenzoic acid (CAS 385-02-4), facilitating reduction reactions .

Actividad Biológica

2-Fluoro-5-methoxy-4-nitrobenzoic acid (FMNBA) is an aromatic compound with a unique combination of functional groups, including a fluorine atom, a methoxy group, and a nitro group attached to a benzoic acid structure. This compound has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. Here, we explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 215.14 g/mol

- Structure : The compound features a benzoic acid core with substituents that influence its reactivity and biological interactions.

FMNBA's biological activity is attributed to its structural features and the following mechanisms:

- Enzyme Interaction : The nitro group can participate in redox reactions, influencing enzyme activity involved in oxidative stress responses.

- Cell Signaling Modulation : Preliminary studies suggest FMNBA may modulate cell signaling pathways by affecting the activity of kinases and phosphatases.

- Covalent Modification : The reduction of the nitro group can generate reactive intermediates capable of covalently modifying proteins and nucleic acids, potentially leading to altered cellular functions.

Antimicrobial Activity

Recent studies indicate that FMNBA exhibits significant antimicrobial properties. It has been reported to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

FMNBA has also shown promise in reducing inflammation. Its structural characteristics may allow it to interact with inflammatory mediators, thus modulating inflammatory responses.

Case Studies and Experimental Data

- In Vitro Studies : In vitro assays have demonstrated that FMNBA can induce cell cycle arrest in cancer cell lines, notably causing G2/M phase arrest through regulation of cyclin B1 expression . This suggests potential applications in cancer therapeutics.

- Cytotoxicity Assessment : A study evaluated FMNBA's cytotoxic effects on human cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated significant cytotoxicity against HCT-116 colorectal cancer cells at low nanomolar concentrations, outperforming standard chemotherapeutics like Taxol .

- Comparative Analysis : A comparison with similar compounds revealed that modifications to the nitro or methoxy groups significantly alter biological interactions and efficacy. For instance, compounds with different substituents exhibited varied levels of potency against cancer cell lines, highlighting the importance of structural optimization in drug design.

Summary of Biological Activities

Q & A

Q. What precautions are necessary for handling nitro-containing benzoic acids?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent decomposition.

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.